![molecular formula C11H10ClNO2 B2807499 methyl 6-chloro-4-methyl-1H-indole-2-carboxylate CAS No. 1698700-02-5](/img/structure/B2807499.png)
methyl 6-chloro-4-methyl-1H-indole-2-carboxylate
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Description
“Methyl 6-chloro-4-methyl-1H-indole-2-carboxylate” is a chemical compound with the IUPAC name “methyl 6-chloro-1H-indole-2-carboxylate”. It has a molecular weight of 209.63 . The compound is a solid and should be stored in a dark place, sealed in dry, at 2-8°C .
Molecular Structure Analysis
The InChI code for “methyl 6-chloro-4-methyl-1H-indole-2-carboxylate” is1S/C10H8ClNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3
. This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 6-chloro-4-methyl-1H-indole-2-carboxylate” is a solid compound with a molecular weight of 209.63 . It should be stored in a dark place, sealed in dry, at 2-8°C .Safety and Hazards
The compound has been classified with the signal word “Warning” and hazard statements H302-H317 . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction. Therefore, personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .
properties
IUPAC Name |
methyl 6-chloro-4-methyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-6-3-7(12)4-9-8(6)5-10(13-9)11(14)15-2/h3-5,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEZDIRDNFIOQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(N2)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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